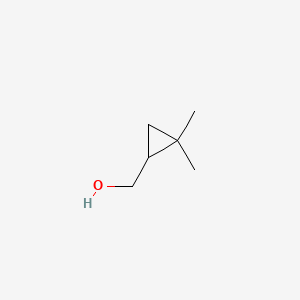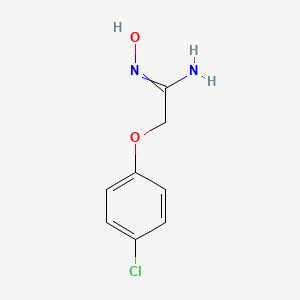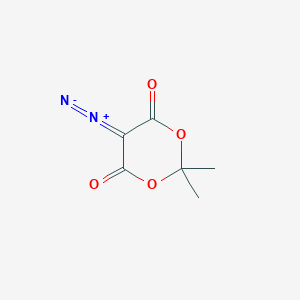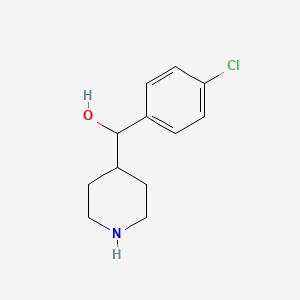
(4-clorofenil)(piperidin-4-il)metanol
Descripción general
Descripción
(4-Chlorophenyl)(4-piperidinyl)methanol is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chlorophenyl)(4-piperidinyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)(4-piperidinyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bloques de construcción de degradadores de proteínas
Este compuesto se utiliza como un enlace semi-flexible en el desarrollo de PROTAC (Proteolysis Targeting Chimera) para la degradación dirigida de proteínas . Los PROTAC son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación .
Estándar secundario farmacéutico
“(4-clorofenil)(piperidin-4-il)metanol” puede usarse como un estándar secundario farmacéutico . Esto significa que se puede utilizar en varias aplicaciones analíticas que incluyen, entre otras, las pruebas de liberación farmacéutica, el desarrollo de métodos farmacéuticos para análisis cualitativos y cuantitativos, las pruebas de control de calidad de alimentos y bebidas y otros requisitos de calibración .
Bloques de construcción heterocíclicos
El compuesto también se clasifica como un bloque de construcción heterocíclico . Los compuestos heterocíclicos se utilizan ampliamente en química medicinal y descubrimiento de fármacos debido a su diversa gama de actividades biológicas .
Síntesis de aminas secundarias
“this compound” se puede utilizar como sustrato en la síntesis orgánica en fase sólida de una amina secundaria . Las aminas secundarias son importantes en una variedad de reacciones químicas y se utilizan comúnmente en la síntesis de productos farmacéuticos, colorantes y polímeros .
Desarrollo de nuevos fármacos
La estructura del compuesto, que incluye un anillo de piperidina, es común en muchos fármacos farmacéuticos. Esto lo convierte en un valioso punto de partida en el desarrollo de nuevos fármacos .
Investigación química
Debido a su estructura y propiedades únicas, “this compound” se utiliza a menudo en la investigación química, particularmente en el estudio de los mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas .
Safety and Hazards
The compound has been associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of (4-chlorophenyl)(piperidin-4-yl)methanolThis compound is a cyclic secondary amine , and secondary amines are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
The exact mode of action of (4-chlorophenyl)(piperidin-4-yl)methanolAs a secondary amine, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-chlorophenyl)(piperidin-4-yl)methanolAs a secondary amine, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion patterns are currently unknown and would require further investigation.
Result of Action
The molecular and cellular effects of (4-chlorophenyl)(piperidin-4-yl)methanolAs a secondary amine, it may have a variety of potential effects depending on its specific targets and mode of action
Action Environment
The action, efficacy, and stability of (4-chlorophenyl)(piperidin-4-yl)methanol can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment . .
Análisis Bioquímico
Biochemical Properties
(4-Chlorophenyl)(4-piperidinyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can influence the metabolic pathways of other substances in the body .
Cellular Effects
The effects of (4-Chlorophenyl)(4-piperidinyl)methanol on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, (4-Chlorophenyl)(4-piperidinyl)methanol can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, (4-Chlorophenyl)(4-piperidinyl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in altered gene expression and changes in cellular function. Additionally, (4-Chlorophenyl)(4-piperidinyl)methanol can modulate the activity of transcription factors, further influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chlorophenyl)(4-piperidinyl)methanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (4-Chlorophenyl)(4-piperidinyl)methanol remains stable under certain conditions but may degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to (4-Chlorophenyl)(4-piperidinyl)methanol can lead to significant changes in cellular behavior .
Dosage Effects in Animal Models
The effects of (4-Chlorophenyl)(4-piperidinyl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on biological systems. Toxic effects at high doses include liver and kidney damage, highlighting the importance of careful dosage management in experimental settings .
Metabolic Pathways
(4-Chlorophenyl)(4-piperidinyl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can influence the metabolic flux and levels of various metabolites in the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity .
Transport and Distribution
The transport and distribution of (4-Chlorophenyl)(4-piperidinyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, (4-Chlorophenyl)(4-piperidinyl)methanol may be transported into cells via organic cation transporters and distributed to various tissues, including the liver and kidneys .
Subcellular Localization
The subcellular localization of (4-Chlorophenyl)(4-piperidinyl)methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, (4-Chlorophenyl)(4-piperidinyl)methanol may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
(4-chlorophenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGIFKXJSLUMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339761 | |
| Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36938-75-7 | |
| Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)
![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
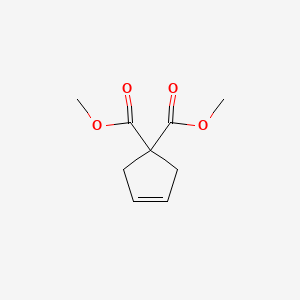
![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)
